Cas no 70874-01-0 ((2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid)

(2S)-3-(Adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid is a chiral amino acid derivative featuring an adamantyl group and a Boc-protected amine. Its rigid adamantane moiety enhances steric stability, while the Boc group provides selective deprotection capabilities, making it valuable in peptide synthesis and medicinal chemistry applications. The compound’s high purity and defined stereochemistry ensure reproducibility in research and drug development. Its unique structure facilitates the study of sterically constrained peptides and bioactive molecules, offering insights into conformational stability and intermolecular interactions. Suitable for use in organic synthesis and pharmaceutical intermediates, this compound is characterized by its robust chemical stability and compatibility with standard coupling reagents.
(2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid structure
70874-01-0 structure
Product name:(2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid
CAS No:70874-01-0
MF:C18H29NO4
MW:323.427165746689
CID:5560905
PubChem ID:153618902

(2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL22117538
    • (2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • 70874-01-0
    • EN300-12457755
    • (2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid
    • Inchi: 1S/C18H29NO4/c1-17(2,3)23-16(22)19-14(15(20)21)10-18-7-11-4-12(8-18)6-13(5-11)9-18/h11-14H,4-10H2,1-3H3,(H,19,22)(H,20,21)/t11?,12?,13?,14-,18?/m0/s1
    • InChI Key: SMVIHZJYLGQVIJ-RZYZSWTKSA-N
    • SMILES: OC([C@H](CC12CC3CC(CC(C3)C1)C2)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 323.20965841g/mol
  • Monoisotopic Mass: 323.20965841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 4.4

(2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12457755-0.1g
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
0.1g
$2571.0 2023-07-06
Enamine
EN300-12457755-0.5g
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
0.5g
$2804.0 2023-07-06
Enamine
EN300-12457755-500mg
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
500mg
$1084.0 2023-10-02
Enamine
EN300-12457755-10.0g
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
10.0g
$12560.0 2023-07-06
Enamine
EN300-12457755-2500mg
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
2500mg
$2211.0 2023-10-02
Enamine
EN300-12457755-1000mg
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
1000mg
$1129.0 2023-10-02
Enamine
EN300-12457755-0.05g
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
0.05g
$2454.0 2023-07-06
abcr
AB589945-1g
Boc-L-Ala(Adamantyl)-OH; .
70874-01-0
1g
€1125.00 2024-07-20
Enamine
EN300-12457755-5.0g
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
5.0g
$8470.0 2023-07-06
Enamine
EN300-12457755-5000mg
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
70874-01-0
5000mg
$3273.0 2023-10-02

(2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid Related Literature

Additional information on (2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid

Introduction to (2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid (CAS No. 70874-01-0)

(2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid, identified by its CAS number 70874-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its complex structural features, which include an adamantan-1-yl side chain and a tert-butoxy carbonylamino functional group. These structural attributes not only contribute to its unique chemical properties but also open up diverse possibilities for its application in drug discovery and molecular biology research.

The adamantan-1-yl moiety is a highly stable, rigid hydrocarbon group that is often incorporated into pharmaceuticals to enhance metabolic stability and binding affinity. Its robust structure makes it resistant to enzymatic degradation, which is a critical factor in the design of long-acting drugs. On the other hand, the tert-butoxy carbonylamino group introduces both a protecting group for amino acids and a site for further chemical modification. This dual functionality makes the compound particularly valuable in peptide synthesis and as an intermediate in the development of more complex biomolecules.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents that leverage advanced structural motifs to improve efficacy and reduce side effects. The unique combination of the adamantan-1-yl group and the tert-butoxy carbonylamino moiety in (2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid positions it as a promising candidate for several therapeutic applications. For instance, its stability and rigidity make it an excellent candidate for designing small-molecule inhibitors targeting enzyme-catalyzed reactions, while its amino acid-like structure suggests potential utility in peptidomimetic drug development.

One of the most compelling aspects of this compound is its potential role in the synthesis of chiral drugs. The (2S) configuration indicates that it is a specific enantiomer, which is crucial in pharmaceuticals where stereochemistry can significantly impact biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their optical isomers, making the precise control of stereochemistry essential for therapeutic success. The incorporation of the adamantan-1-yl group further enhances this property by providing additional steric hindrance, which can fine-tune binding interactions with biological targets.

Recent studies have highlighted the importance of structural rigidity in drug design, particularly for proteins that require high-affinity binding partners. The adamantan-1-yl group's ability to stabilize protein-ligand interactions by preventing conformational flexibility has been well-documented. This characteristic has led to its widespread use in designing drugs that target enzymes and receptors involved in various diseases, including cancer and inflammatory disorders. Additionally, the tert-butoxy carbonylamino group serves as a versatile handle for further derivatization, allowing researchers to modify the compound's properties as needed for specific applications.

The pharmaceutical industry has increasingly turned towards peptidomimetics as an alternative to traditional peptides due to their improved pharmacokinetic profiles. The structure of (2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid aligns well with this trend, as it combines elements commonly found in successful peptidomimetic drugs. The adamantan-1-yl group provides steric bulk similar to natural amino acids, while the protected amino group allows for controlled introduction into peptide chains. This makes it an ideal building block for constructing novel peptides with enhanced stability and bioavailability.

Moreover, the compound's potential applications extend beyond drug development into areas such as materials science and catalysis. Its unique structural features make it a candidate for designing novel catalysts or ligands that can facilitate difficult chemical transformations. The stability provided by the adamantan-1-yl group ensures that these catalysts can withstand harsh reaction conditions without degrading, making them more practical for industrial applications.

In conclusion, (2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid (CAS No. 70874-01-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its combination of structural rigidity, chiral configuration, and versatile functional groups makes it a valuable tool for drug discovery, peptide synthesis, and other chemical applications. As research continues to uncover new ways to leverage complex molecular structures, compounds like this are poised to play an increasingly important role in developing next-generation therapeutics and materials.

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Amadis Chemical Company Limited
(CAS:70874-01-0)(2S)-3-(adamantan-1-yl)-2-{(tert-butoxy)carbonylamino}propanoic acid
A1223272
Purity:99%
Quantity:1g
Price ($):667